2-(Azetidin-3-yl)-4,6-dimethylpyrimidine
Overview
Description
2-(Azetidin-3-yl)-4,6-dimethylpyrimidine is a heterocyclic compound that features both azetidine and pyrimidine rings Azetidine is a four-membered nitrogen-containing ring, while pyrimidine is a six-membered ring containing two nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine typically involves the formation of the azetidine ring followed by its incorporation into the pyrimidine structure. One common method is the aza Paternò–Büchi reaction, which involves the [2 + 2] photocycloaddition of an imine and an alkene . Another approach is the aza-Michael addition, where NH-heterocycles react with methyl 2-(azetidin-3-ylidene)acetates .
Industrial Production Methods
Industrial production of this compound may involve scalable and green synthetic methods. For example, the use of microchannel reactors for green oxidation reactions can be employed to produce key intermediates efficiently . These methods are designed to be cost-effective and environmentally friendly, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-(Azetidin-3-yl)-4,6-dimethylpyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide.
Reduction: Reduction reactions can be carried out using hydrogenation techniques.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, hydrogen gas for reduction, and various nucleophiles for substitution reactions. Conditions such as temperature, pressure, and solvent choice are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of functionalized pyrimidine derivatives.
Scientific Research Applications
2-(Azetidin-3-yl)-4,6-dimethylpyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-(Azetidin-3-yl)-4,6-dimethylpyrimidine involves its interaction with molecular targets, such as enzymes or receptors. The azetidine ring can mimic natural substrates, allowing the compound to bind to active sites and modulate biological pathways. The pyrimidine ring can enhance binding affinity and specificity, making the compound a valuable tool in medicinal chemistry .
Comparison with Similar Compounds
Similar Compounds
2-(Azetidin-3-yl)-4,6-dimethylpyrimidine: Unique due to its combined azetidine and pyrimidine rings.
Azetidine derivatives: Compounds like 2-(N-Boc-azetidin-3-yl)-2-alkylpropanoic acids are used in similar applications.
Oxetane derivatives: These compounds, such as methyl 2-(oxetan-3-ylidene)acetate, share similar synthetic routes and applications.
Uniqueness
This compound is unique due to its dual-ring structure, which provides a versatile platform for chemical modifications. This duality allows for a wide range of applications, from drug discovery to materials science, making it a valuable compound in various research fields.
Properties
IUPAC Name |
2-(azetidin-3-yl)-4,6-dimethylpyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3/c1-6-3-7(2)12-9(11-6)8-4-10-5-8/h3,8,10H,4-5H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MAZAVIFVSBBCOM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)C2CNC2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.22 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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